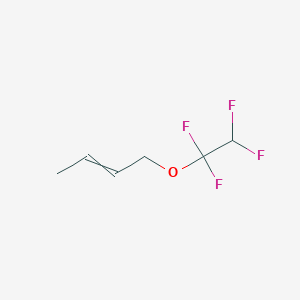![molecular formula C17H17Cl2NO B14430786 2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide CAS No. 79998-54-2](/img/structure/B14430786.png)
2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chlorophenyl groups attached to an acetamide backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-chlorophenylpropan-2-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-(2-Chlorophenyl)-3-phenylpropenoic acid
- 2-(2-Chlorophenyl)-1-chlorocyclopropylpropan-2-ol
Uniqueness
2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of two chlorophenyl groups and an acetamide backbone differentiates it from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79998-54-2 |
|---|---|
Molecular Formula |
C17H17Cl2NO |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,13-7-5-8-14(18)11-13)20-16(21)10-12-6-3-4-9-15(12)19/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
KEKYEGMQHLBQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)NC(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


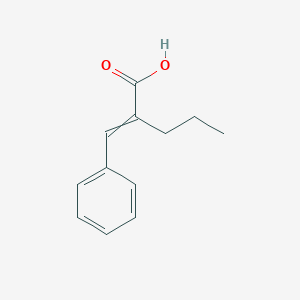
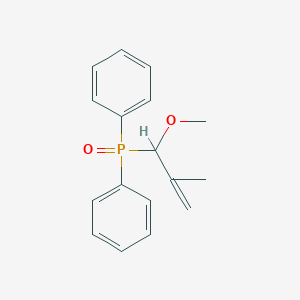
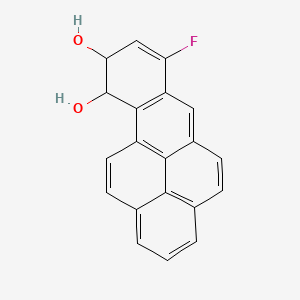
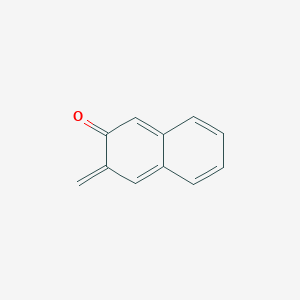
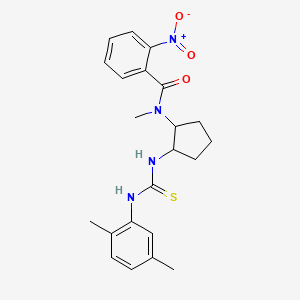
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/structure/B14430721.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
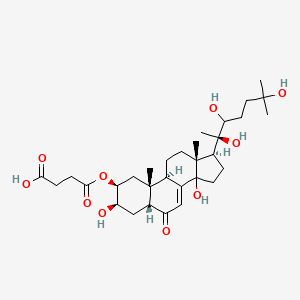

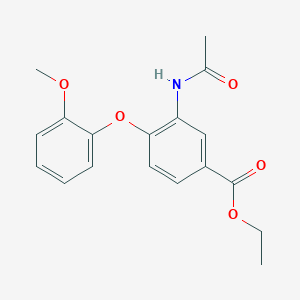
![2,3,4,5-Tetrachloro-6-[(diethylamino)methyl]phenol](/img/structure/B14430758.png)
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
